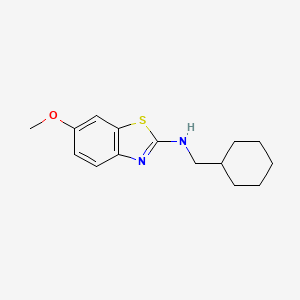
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclohexylmethyl and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxy and cyclohexylmethyl groups can enhance its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the cyclohexylmethyl group on the nitrogen atom differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Propriétés
Formule moléculaire |
C15H20N2OS |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H20N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,16,17) |
Clé InChI |
ATCOOSDEDRDAMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NCC3CCCCC3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



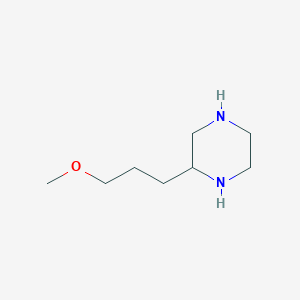
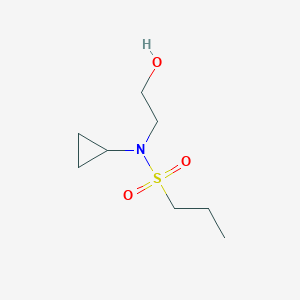
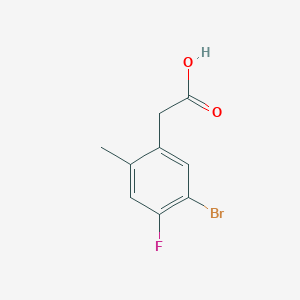
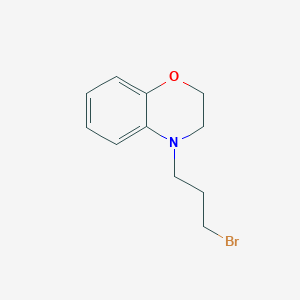
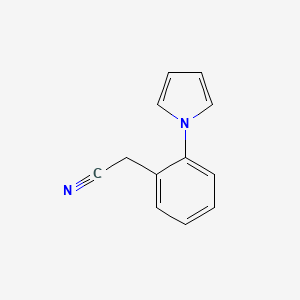
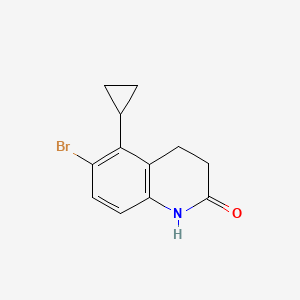
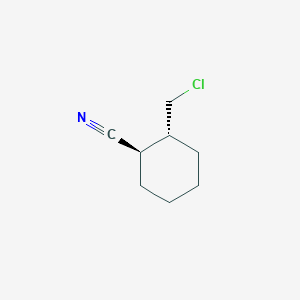
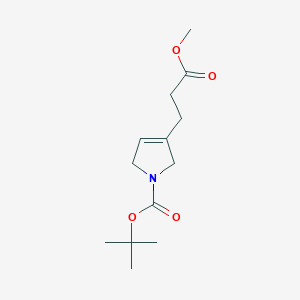
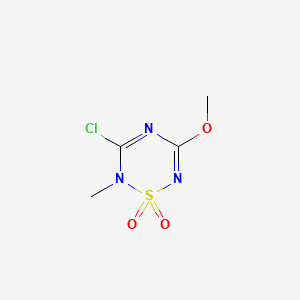
![4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8577654.png)

